molecular formula C16H26ClN3O2 B093800 Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride CAS No. 17579-41-8

Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride

Cat. No. B093800
CAS RN: 17579-41-8
M. Wt: 327.8 g/mol
InChI Key: USQCGVUETLNEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride, also known as Boc-DDEA-HCl, is a chemical compound used in scientific research. It is a derivative of benzamide and is commonly used as a protecting group for amino acids during peptide synthesis. Boc-DDEA-HCl has several advantages and limitations for lab experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism Of Action

Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride works by protecting the amino group of an amino acid during peptide synthesis. The protecting group prevents unwanted reactions from occurring at the amino group, allowing for selective reactions at other functional groups. The protecting group can be removed after the desired reactions have occurred, leaving the amino group intact.

Biochemical And Physiological Effects

Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride does not have any known biochemical or physiological effects on its own. It is used solely as a chemical reagent in peptide synthesis.

Advantages And Limitations For Lab Experiments

One advantage of using Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride as a protecting group is its high stability and compatibility with a wide range of reaction conditions. It is also relatively easy to remove the protecting group after synthesis. However, Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride can be expensive and time-consuming to synthesize, and its large size can affect the solubility and reactivity of the peptide being synthesized.

Future Directions

Future research on Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride could focus on developing more efficient and cost-effective synthesis methods. Additionally, the use of Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride in the synthesis of specific bioactive peptides could be explored further. The potential for Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride to be used in drug development could also be investigated.

Synthesis Methods

Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride can be synthesized by reacting benzamide with N,N-diethyl-2-aminoethanol, followed by coupling with N-(tert-butoxycarbonyl)-L-proline and subsequent hydrolysis to remove the Boc group. The resulting compound is then treated with hydrochloric acid to obtain Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride.

Scientific Research Applications

Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride is primarily used in peptide synthesis as a protecting group for amino acids. It is also used in the synthesis of various bioactive peptides, such as neuropeptides and opioid peptides. Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride has been shown to improve the yield and purity of synthesized peptides, making it a valuable tool in peptide chemistry.

properties

CAS RN

17579-41-8

Product Name

Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride

Molecular Formula

C16H26ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(propanoylamino)benzamide;hydrochloride

InChI

InChI=1S/C16H25N3O2.ClH/c1-4-15(20)18-14-9-7-13(8-10-14)16(21)17-11-12-19(5-2)6-3;/h7-10H,4-6,11-12H2,1-3H3,(H,17,21)(H,18,20);1H

InChI Key

USQCGVUETLNEMP-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC.Cl

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC.Cl

Other CAS RN

17579-41-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.